molecular formula C6H7N3O3 B13941679 Oxazole-4,5-dicarboxamide, 2-methyl- CAS No. 61151-89-1

Oxazole-4,5-dicarboxamide, 2-methyl-

Cat. No.: B13941679
CAS No.: 61151-89-1
M. Wt: 169.14 g/mol
InChI Key: GPMSKFTYOVAEOF-UHFFFAOYSA-N
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Description

2-Methyloxazole-4,5-dicarboxamide is a heterocyclic compound with the molecular formula C6H7N3O3. This compound is characterized by the presence of an oxazole ring substituted with a methyl group at the 2-position and two carboxamide groups at the 4- and 5-positions. It is a versatile compound with significant applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyloxazole-4,5-dicarboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-4,5-diaminooxazole with phosgene or its derivatives to form the desired dicarboxamide. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of 2-Methyloxazole-4,5-dicarboxamide can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Methyloxazole-4,5-dicarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the carboxamide groups to amine groups.

    Substitution: The oxazole ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are employed.

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, amines, and other functionalized compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Methyloxazole-4,5-dicarboxamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It has potential therapeutic applications, including as an antiviral and anticancer agent.

    Industry: The compound is utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-Methyloxazole-4,5-dicarboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Molecular docking studies and enzyme kinetics are often employed to elucidate the precise mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4,5-disubstituted oxazoles: These compounds share a similar core structure but differ in the substituents at the 4- and 5-positions.

    Imidazole derivatives: Imidazoles are another class of heterocyclic compounds with similar chemical properties and applications.

Uniqueness

2-Methyloxazole-4,5-dicarboxamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its dual carboxamide groups provide additional sites for chemical modification and interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

61151-89-1

Molecular Formula

C6H7N3O3

Molecular Weight

169.14 g/mol

IUPAC Name

2-methyl-1,3-oxazole-4,5-dicarboxamide

InChI

InChI=1S/C6H7N3O3/c1-2-9-3(5(7)10)4(12-2)6(8)11/h1H3,(H2,7,10)(H2,8,11)

InChI Key

GPMSKFTYOVAEOF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(O1)C(=O)N)C(=O)N

Origin of Product

United States

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